戊酰肉碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is an acylcarnitine, specifically a valeric acid ester of carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Valerylcarnitine is an endogenous metabolite found in various biological fluids, including cerebrospinal fluid and urine .

科学研究应用

戊酰肉碱在科学研究中有多种应用,包括:

化学: 用作酰基肉碱谱分析研究中的标准品,以了解脂肪酸代谢。

生物学: 研究其在细胞能量代谢和线粒体功能中的作用。

医学: 研究其作为代谢紊乱和心血管疾病生物标志物的潜力。

作用机制

戊酰肉碱通过促进脂肪酸转运到线粒体进行 β-氧化发挥其作用。它充当载体分子,与脂肪酸形成复合物,并将它们跨线粒体膜转运。 分子靶标包括肉碱酰基转移酶,催化酰基从辅酶 A 转移到肉碱 .

生化分析

Biochemical Properties

Valerylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation . Additionally, valerylcarnitine interacts with proteins and other biomolecules involved in the carnitine shuttle system, ensuring efficient energy production in cells .

Cellular Effects

Valerylcarnitine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, thereby promoting β-oxidation and energy production . This compound also affects cell signaling pathways related to energy homeostasis and metabolic regulation . Furthermore, valerylcarnitine modulates gene expression by influencing the transcription of genes involved in fatty acid metabolism and energy production .

Molecular Mechanism

At the molecular level, valerylcarnitine exerts its effects through binding interactions with enzymes and proteins involved in the carnitine shuttle system. It facilitates the transport of fatty acids into the mitochondria by interacting with CPT I and CPT II . Additionally, valerylcarnitine may inhibit or activate specific enzymes involved in fatty acid metabolism, thereby regulating energy production and metabolic flux . Changes in gene expression related to energy metabolism are also observed in the presence of valerylcarnitine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of valerylcarnitine change over time. The compound is relatively stable and does not degrade quickly, ensuring consistent effects on cellular function during experiments . Long-term studies have shown that valerylcarnitine maintains its efficacy in promoting β-oxidation and energy production over extended periods . Prolonged exposure to valerylcarnitine may lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of valerylcarnitine vary with different dosages in animal models. At low to moderate doses, valerylcarnitine enhances fatty acid metabolism and energy production without causing adverse effects . At high doses, valerylcarnitine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects are observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .

Metabolic Pathways

Valerylcarnitine is involved in the carnitine shuttle system, which transports fatty acids into the mitochondria for β-oxidation . It interacts with enzymes such as CPT I and CPT II, facilitating the conversion of fatty acids into acyl-CoA derivatives for energy production . Additionally, valerylcarnitine influences metabolic flux by modulating the levels of various metabolites involved in fatty acid metabolism .

Transport and Distribution

Within cells and tissues, valerylcarnitine is transported and distributed through the carnitine shuttle system . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and into the mitochondria . The localization and accumulation of valerylcarnitine within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Valerylcarnitine is primarily localized within the mitochondria, where it exerts its effects on fatty acid metabolism and energy production . Targeting signals and post-translational modifications direct valerylcarnitine to the mitochondrial matrix, ensuring its proper function within this organelle . The activity and function of valerylcarnitine are closely linked to its subcellular localization, as it interacts with enzymes and proteins involved in the carnitine shuttle system .

准备方法

合成路线和反应条件: 戊酰肉碱可以通过戊酸与 L-肉碱的酯化反应合成。该反应通常涉及在回流条件下使用硫酸或对甲苯磺酸等催化剂。 然后使用重结晶或色谱等技术对反应混合物进行纯化,以获得纯戊酰肉碱 .

工业生产方法: 戊酰肉碱的工业生产遵循类似的合成路线,但规模更大。该过程涉及在合适的催化剂存在下,戊酸与 L-肉碱的酯化反应。 反应在大型反应器中进行,产物通过工业规模的色谱或结晶技术进行纯化 .

化学反应分析

反应类型: 戊酰肉碱会发生各种化学反应,包括:

氧化: 戊酰肉碱可以氧化形成戊酸和肉碱。

还原: 戊酰肉碱的还原可以生成戊醇和肉碱。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。

取代: 可以在碱性条件下使用胺或醇等亲核试剂.

主要生成产物:

氧化: 戊酸和肉碱。

还原: 戊醇和肉碱。

取代: 各种酰基肉碱,具体取决于所使用的亲核试剂.

相似化合物的比较

戊酰肉碱与其他酰基肉碱类似,例如:

乙酰肉碱: 参与乙酰基的转运。

丙酰肉碱: 转运丙酰基。

丁酰肉碱: 转运丁酰基。

异戊酰肉碱: 转运异戊酰基。

属性

CAS 编号 |

40225-14-7 |

|---|---|

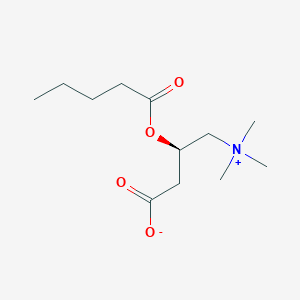

分子式 |

C12H24NO4+ |

分子量 |

246.32 g/mol |

IUPAC 名称 |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

InChI 键 |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

手性 SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

规范 SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)